2-[(2-bromophenyl)methyl]guanidine
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Overview
Description
2-[(2-bromophenyl)methyl]guanidine is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)methyl]guanidine typically involves the reaction of 2-bromobenzylamine with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)methyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted guanidines .
Scientific Research Applications
2-[(2-bromophenyl)methyl]guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methyl]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-bromophenyl)methyl]guanidine hydrobromide
- N,N’-disubstituted guanidines
- Thiourea derivatives
Uniqueness
2-[(2-bromophenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other guanidine derivatives, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .
Biological Activity
2-[(2-bromophenyl)methyl]guanidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and potential anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a guanidine core with a bromophenyl substituent, which is crucial for its biological activity. The presence of the bromine atom is believed to enhance the compound's interaction with biological targets, potentially improving its efficacy.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory response.
- Inhibition of COX-2 : The compound demonstrated an IC50 value comparable to known anti-inflammatory drugs like celecoxib, indicating potent activity against this enzyme .
- In Vivo Efficacy : Animal models have shown that treatment with this compound reduces paw edema and granuloma formation, suggesting its potential as an anti-inflammatory agent in clinical settings .
2. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various pathogenic bacteria.
- Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with notable potency against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Mechanism of Action : It is proposed that the guanidine moiety interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
3. Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties.
- Cell Proliferation Inhibition : In vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction .
- Targeting Specific Pathways : Preliminary investigations indicate that it may modulate pathways involved in cell survival and proliferation, although further research is needed to elucidate these mechanisms fully .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Inflammatory Models : A study involving carrageenan-induced paw edema in rats showed a significant reduction in swelling following administration of the compound, highlighting its anti-inflammatory potential.
- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant bacterial strains, suggesting its utility as a novel therapeutic agent in combating antibiotic resistance.
- Cancer Cell Line Analysis : Research involving various cancer cell lines revealed that the compound inhibited growth at low micromolar concentrations, indicating promise for future anticancer drug development.
Data Tables
Biological Activity | IC50 Values (μM) | Comparison Drug |
---|---|---|
COX-2 Inhibition | 0.04 ± 0.02 | Celecoxib |
Antibacterial (MRSA) | 1.5 | Vancomycin |
Cancer Cell Proliferation (A549) | 12 ± 3 | Doxorubicin |
Properties
CAS No. |
3911-38-4 |
---|---|
Molecular Formula |
C8H10BrN3 |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12) |
InChI Key |
VEWFHMVVHGDNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)Br |
Origin of Product |
United States |
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